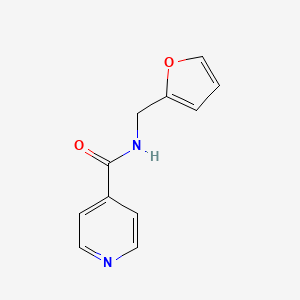![molecular formula C15H19N3O B7546954 N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of pyrazolopyridine derivatives and has been studied extensively for its role in modulating various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide is not fully understood. However, it is believed to modulate the activity of the NMDA receptor, which is involved in various physiological and pathological processes. This compound has been shown to act as a non-competitive antagonist of the NMDA receptor, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential role in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide in lab experiments is that it has been extensively studied and its effects are well-documented. This makes it a reliable compound to use in experiments. However, one of the limitations of using this compound is that it can be difficult to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide. One area of research is to further elucidate its mechanism of action, particularly its interaction with the NMDA receptor. Another area of research is to investigate its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to investigate its potential role in cancer treatment, particularly in combination with other anti-cancer agents. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound, which may increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have neuroprotective and anti-inflammatory effects, as well as potential anti-cancer properties. While there are some limitations to its use in lab experiments, further research is needed to fully elucidate its mechanism of action and investigate its potential therapeutic applications.
Synthesemethoden
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-cyano-3-(cycloheptylamino)pyridine with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with an acid to obtain this compound. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. In addition, this compound has been studied for its potential role in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(16-12-7-3-1-2-4-8-12)14-11-13-9-5-6-10-18(13)17-14/h5-6,9-12H,1-4,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXECSAVCKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)

![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)